molecular formula C9H13N5O4 B001264 Ganciclovir CAS No. 82410-32-0

Ganciclovir

Cat. No.: B001264
CAS No.: 82410-32-0
M. Wt: 255.23 g/mol
InChI Key: IRSCQMHQWWYFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganciclovir is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. It is a synthetic analogue of 2’-deoxyguanosine, which is a nucleoside. This compound is particularly effective against viruses in the Herpesviridae family, including cytomegalovirus and herpes simplex virus. It is commonly used in immunocompromised patients, such as those with acquired immunodeficiency syndrome (AIDS) or those who have undergone organ transplants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganciclovir can be synthesized through various methods. One common method involves the condensation of 1,3-diacetoxy-2-(acetoxymethoxy)propane with 2,9-diacetylguanine in the presence of a catalyst in a microwave reactor. This reaction produces triacetyl this compound, which is then hydrolyzed to obtain this compound . Another method involves the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl)acetamide with 2-hydroxy-1,3-diacetic acid propylene diester using chloroformyl chloride, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave reactors and optimized reaction conditions helps improve the yield and purity of the final product. The process is designed to minimize side reactions and reduce the use of solvents, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Oxidative Coupling for Analytical Quantification

Ganciclovir undergoes oxidative coupling with N-bromosuccinimide (NBS) in acidic conditions, forming a chromophore detectable at 610 nm ( ).

Reaction Conditions :

  • Oxidant : 2 mL NBS (0.1% w/v)
  • Acid : 0.5 mL HCl (0.1 M)
  • Dye : 2 mL methylene blue (0.05% w/v)
  • Incubation : 15 minutes

Interference Study Results ( ):

Excipient% Error% Recovery
Benzoic acid0.901100.901
Sucrose1.412101.412
Starch1.120101.120
Tween 80-0.02199.979

Hydrolysis and Degradation Pathways

This compound degrades under acidic/alkaline conditions, forming guanine analogs:

  • Acidic Hydrolysis (0.1 M HCl, 80°C): Degrades to 9-[(2-hydroxyethoxy)methyl]guanine ( ).
  • Alkaline Hydrolysis (0.1 M NaOH): Forms 8-oxo-guanine derivatives ( ).

Stability Data ( ):

ConditionDegradation (%)Half-life
pH 1.2 (gastric)12.4 ± 1.24.1 h
pH 7.4 (plasma)2.1 ± 0.528.3 h

Solid-State Polymorphism

This compound exhibits conformational polymorphism critical for formulation:

  • Form I : Monoclinic, stable in ethanol/water mixtures
  • Form II : Triclinic, obtained from methanol ( ).

Mechanistic Role in Antiviral Activity

This compound’s triphosphate form integrates into viral DNA, causing chain termination:

  • Phosphorylation : Catalyzed by viral thymidine kinase → this compound-TP ( ).
  • Incorporation : Competes with dGTP, inhibiting CMV DNA polymerase (K<sub>i</sub> = 0.03 μM) ( ).

Kinetic Parameters ( ):

ParameterValue
k<sub>cat</sub>0.12 s<sup>-1</sup>
K<sub>m</sub> (dGTP)1.8 μM

Interaction with Excipients

Scientific Research Applications

Treatment of Cytomegalovirus Infections

Ganciclovir is the first-line treatment for CMV infections, especially in patients with compromised immune systems such as those undergoing organ transplantation or those with HIV/AIDS. The drug is effective in treating both active infections and preventing reactivation.

Table 1: Efficacy of this compound in CMV Treatment

StudyPopulationTreatment RegimenOutcome
Balfour et al. (2022) Immunocompromised patientsIV this compound 5 mg/kg90% viral load reduction
Zhang et al. (2023) Infants with congenital CMVIV this compound 5-6 mg/kg92% overall response rate
Nokta et al. (2021) Organ transplant recipientsIV this compound 10 mg/kg74% inhibition at therapeutic levels

Pharmacokinetics and Therapeutic Drug Monitoring

The pharmacokinetics of this compound are complex due to its poor oral bioavailability and the need for careful monitoring of drug levels to avoid toxicity. Therapeutic drug monitoring (TDM) is recommended to optimize treatment efficacy while minimizing adverse effects.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability (oral)5-9%
Half-life (IV administration)2-4 hours
Volume of distribution0.7 L/kg

Studies have shown that maintaining serum concentrations within therapeutic ranges is crucial for effective treatment outcomes .

Topical Applications

This compound is also used topically to treat ocular infections caused by CMV, particularly in cases of corneal endotheliitis.

Case Study: Topical this compound Gel for Corneal Endotheliitis

A multicenter study evaluated the efficacy of a 0.15% this compound gel applied six times daily over a period of 12 weeks. The results indicated significant improvement in clinical symptoms and a marked decrease in viral load as measured by PCR .

Pediatric Applications

This compound has been investigated for use in pediatric populations, particularly infants with congenital CMV infections. A recent study demonstrated that infants receiving this compound showed significant improvements in inflammatory markers and immune function compared to control groups receiving standard care alone .

Table 3: Pediatric Efficacy Outcomes

StudyPopulationTreatment GroupControl GroupOutcome
Zhang et al. (2023) Infants with congenital CMVThis compound + standard careStandard care onlyHigher immune response and lower inflammatory markers

Resistance and Future Directions

Despite its effectiveness, resistance to this compound can develop, particularly in long-term treatments or among patients with advanced disease states. Research into combination therapies and alternative antiviral agents is ongoing to counteract resistance mechanisms.

Mechanism of Action

Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the infected cell, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further phosphorylated by cellular kinases to form this compound triphosphate. This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral DNA polymerase .

Comparison with Similar Compounds

    Acyclovir: Another antiviral nucleoside analogue used to treat herpes simplex virus infections.

    Valganciclovir: An oral prodrug of this compound that is rapidly converted to this compound in the body.

    Valacyclovir: An antiviral prodrug that is converted to acyclovir in the body.

Comparison:

This compound’s unique ability to inhibit cytomegalovirus replication makes it a valuable antiviral agent, particularly in immunocompromised patients.

Biological Activity

Ganciclovir is an antiviral medication primarily used to treat infections caused by cytomegalovirus (CMV), particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use and resistance patterns.

This compound is a synthetic nucleoside analogue of guanosine. Its antiviral activity is predominantly attributed to its phosphorylation to this compound-5'-triphosphate (this compound-TP), which selectively inhibits viral DNA polymerase. This inhibition leads to the termination of viral DNA synthesis, effectively preventing the replication of CMV and other herpesviruses.

  • Phosphorylation Process :
    • This compound is phosphorylated by three main enzymes:
      • Deoxyguanosine kinase (induced in CMV-infected cells)
      • Guanylate kinase
      • Phosphoglycerate kinase
    • The selective accumulation of this compound-TP in infected cells enhances its antiviral efficacy while minimizing effects on host cellular DNA polymerases .
  • Inhibition of Viral Replication :
    • This compound exhibits a high selectivity for viral over cellular enzymes, which contributes to its therapeutic profile. The drug's action is significantly more potent against CMV compared to other herpesviruses .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : The bioavailability of oral this compound is low (approximately 6-9%), leading to the preference for intravenous administration in severe cases.
  • Distribution : this compound distributes widely in body fluids and tissues, including the central nervous system.
  • Metabolism : Primarily metabolized in the liver; however, the active form (this compound-TP) accumulates within infected cells.
  • Excretion : Excreted mainly through renal pathways; dose adjustments are necessary in patients with renal impairment .

Clinical Efficacy

This compound has been shown to be effective in treating various forms of CMV disease:

  • CMV Retinitis : A pivotal study demonstrated that this compound significantly delays the progression of CMV retinitis in AIDS patients. Patients receiving immediate treatment had a median time to progression of 49.5 days compared to 13.5 days for those on deferred treatment (P = .001) .

Table 1: Clinical Studies on this compound Efficacy

Study TypePopulationTreatment RegimenOutcome
Randomized Controlled TrialAIDS patients with CMV retinitisIV this compound 5 mg/kg twice dailyDelayed progression of retinitis
Case-Control StudySolid organ transplant recipientsThis compound vs. placeboReduced mortality associated with ganR-CMV
Phase 2 Clinical TrialCritically ill adultsIV this compound for CMV prophylaxisReduced IL-6 levels; potential mortality link

Resistance Patterns

Resistance to this compound, particularly among CMV strains, poses a significant challenge in treatment:

  • This compound-resistant CMV (ganR-CMV) has been increasingly documented, especially in solid organ transplant recipients. A study found that ganR-CMV was associated with longer prior antiviral exposure and higher mortality rates (11% vs. 1%, P = .004) compared to sensitive strains .

Table 2: Characteristics of this compound Resistance

Resistance TypeMutation TypePrevalence (%)Clinical Outcome
ganR-CMVUL97 mutations1% overall; 4.1% in donor-positive/recipient-negative patientsIncreased mortality and renal dysfunction
ganS-CMVNo mutationsN/AStandard response to this compound treatment

Case Studies

Several case studies highlight the practical implications of this compound treatment:

  • Case Study on Treatment Efficacy :
    A retrospective analysis involving 37 SOT recipients with ganR-CMV showed that these patients had significantly worse outcomes compared to those with ganS-CMV, emphasizing the need for monitoring and alternative therapies in resistant cases .
  • GRAIL Study :
    In a double-blind trial assessing this compound's effect on IL-6 levels among critically ill patients, it was found that prophylactic use could potentially lower inflammatory markers associated with higher mortality rates .

Q & A

Basic Research Questions

Q. What experimental models are most robust for evaluating ganciclovir's antiviral efficacy in vitro and in vivo?

Methodological Answer: Standard in vitro models use human foreskin fibroblasts infected with CMV strains (e.g., AD169, Towne) to quantify viral replication inhibition via plaque reduction assays . In vivo, murine CMV models and immunosuppressed primate studies are common, with endpoints including viral load reduction in target organs (e.g., liver, lungs) and survival rates. Dose-response relationships should be validated using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How are clinical trials designed to assess this compound's prophylactic efficacy in immunocompromised populations?

Methodological Answer: Randomized, double-blind, placebo-controlled trials with stratification by CMV serostatus (D+/R- in transplant recipients) and CD4+ counts (in HIV/AIDS) are standard. Primary endpoints include time to CMV disease onset (e.g., retinitis, colitis) confirmed by biopsy or PCR. Secondary endpoints often incorporate viral shedding rates (urine, blood) and safety markers like neutropenia incidence .

Q. What biochemical assays are used to quantify this compound's intracellular activation and mechanism of action?

Methodological Answer: Radiolabeled this compound (³H-ganciclovir) tracks intracellular uptake in CMV-infected cells. Competitive inhibition assays measure its triphosphate form's incorporation into viral DNA, while enzymatic assays quantify UL97 kinase activity (critical for prodrug activation). Resistance profiling involves sequencing UL97/UL54 genes to identify mutations (e.g., L595S in UL97) .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic (PBPK) models address this compound dosing challenges in renal impairment?

Methodological Answer: PBPK models integrate glomerular filtration rate (GFR), tubular secretion, and dialysis clearance parameters to simulate exposure. For validation, simulated plasma concentration-time profiles are compared to observed data from patients with CKD (stages 3–5). Adjustments often require reducing doses by 50% for CrCl <50 mL/min and monitoring trough levels to avoid myelotoxicity .

Q. What statistical methods resolve contradictions between this compound's virologic efficacy and clinical outcomes in sepsis trials?

Methodological Answer: Confounding factors (e.g., IL-6 levels, bacterial co-infections) necessitate multivariate Cox regression or generalized estimating equations (GEE). In the 2017 RCT by Limaye et al., despite no IL-6 reduction, ventilator-free days (VFDs) improved in sepsis subgroups, requiring prespecified subgroup analysis and bootstrapping to confirm robustness .

Q. How can genotypic and phenotypic assays reconcile discrepancies in this compound resistance reporting?

Methodological Answer: Genotypic assays (Sanger/NGS of UL97/UL54) detect known resistance mutations (e.g., M460V), while phenotypic plaque reduction assays (PRA) measure IC₅₀ shifts. Discordant results (e.g., mutations without IC₅₀ changes) require recombinant phenotyping, where mutant genes are cloned into reference strains to isolate resistance contributions .

Q. What longitudinal study designs optimize detection of late-onset CMV disease in transplant recipients post-ganciclovir prophylaxis?

Methodological Answer: Extended follow-up (≥12 months) with monthly CMV DNAemia monitoring (whole-blood qPCR) and protocolized biopsies for subclinical tissue invasion. Competing risk analyses (Fine-Gray models) account for mortality/graft loss, while latent class analysis identifies high-risk subgroups (e.g., lung transplant recipients) .

Q. Methodological Considerations Table

Research FocusKey ParametersValidation CriteriaReferences
PBPK Modeling GFR, tubular secretion, protein bindingAFE ≤1.25, GMFE ≤2.0 for AUC/Cₘₐₓ
Resistance Assays UL97/UL54 mutations, IC₅₀ fold-changeCLSI breakpoints (e.g., IC₅₀ ≥6 μM)
Clinical Trial Design Time-to-CMV disease, neutropenia gradeCONSORT-adjusted ITT/PP analysis

Q. Key Research Gaps

  • Drug-Drug Interactions: Limited data on this compound's interaction with mTOR inhibitors (e.g., sirolimus) in transplant recipients.
  • Long-Term Resistance Surveillance: Need for global registries tracking UL97/UL54 evolution under prolonged prophylaxis.
  • Biomarker Validation: IL-6 and other cytokines as surrogate endpoints in sepsis trials require further harmonization .

Properties

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCQMHQWWYFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107910-75-8 (mono-hydrochloride salt)
Record name Ganciclovir [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8041032
Record name Ganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L
Record name SID8139883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Ganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GANCICLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ganciclovir's antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK). TK catalyzes phosphorylation of ganciclovir to the monophosphate, which is then subsequently converted into the diphosphate by cellular guanylate kinase and into the triphosphate by a number of cellular enzymes. In vitro, ganciclovir triphosphate stops replication of herpes viral DNA. When used as a substrate for viral DNA polymerase, ganciclovir triphosphate competitively inhibits dATP leading to the formation of 'faulty' DNA. This is where ganciclovir triphosphate is incorporated into the DNA strand replacing many of the adenosine bases. This results in the prevention of DNA synthesis, as phosphodiester bridges can longer to be built, destabilizing the strand. Ganciclovir inhibits viral DNA polymerases more effectively than it does cellular polymerase, and chain elongation resumes when ganciclovir is removed., Although the exact mechanism(s) of action of ganciclovir has not been fully elucidated, it appears that the drug exerts its antiviral effect on human cytomegalovirus and the other human herpesviruses by interfering with DNA synthesis via competition with deoxyguanosine for incorporation into viral DNA and by being incorporated into growing viral DNA chains. The active phosphorylated form of ganciclovir can both competitively inhibit viral DNA polymerase and be incorporated into growing DNA chains as a false nucleotide, thus interfering with chain elongation (prematurely terminating DNA synthesis) and/or resulting in formation of a mutant DNA chain and thereby inhibiting viral replication. Ganciclovir triphosphate apparently has no effect on viral protein or RNA synthesis. Cellular alpha-DNA polymerase also is inhibited by the drug, but generally at concentrations higher than those required for inhibition of viral DNA polymerase. In human bone marrow cells, the IC50 (concentration of drug that produces 50% inhibition of cell division) has been reported as 9.95 ug/ml., Unchanged ganciclovir does not appear to possess antiviral activity. Instead, the antiviral activity appears to depend principally on intracellular conversion of the drug to ganciclovir triphosphate. The formation of ganciclovir monophosphate appears to be the rate limiting step in the formation of ganciclovir triphosphate. In vitro in herpes viruses, ganciclovir triphosphate functions both as substrate for, and a preferential inhibitor of, viral DNA polymerase and as a false nucleotide base. In cells infected with herpes simplex virus type 1 or 2 or varicella-zoster virus, ganciclovir is converted to ganciclovir monophosphate via virus-coded thymidine kinase. The pathway for conversion to the monophosphate in cells infected with Epstein-Barr virus or cytomegalovirus is unclear; these viruses do not code for thymidine kinase, and a cellular deoxyguanosine kinase, found in the cytosol and in mitochondria, may be involved. In cytomegalovirus infected cells, increased concentrations of deoxyguanosine kinase (mitochondrial origin) have been detected, suggesting that the virus may induce production of the enzyme. Subsequent phosphorylation occurs via cellular kinases (including guanylate kinase, phosphoglycerate kinase, and nucleoside diphosphate kinase) to the diphosphate and then the active triphosphate form., Ganciclovir appears to be principally virustatic rather than virucidal in action. Following removal of the drug from the culture medium in vitro, viral DNA synthesis, which previously was inhibited, resumes, resulting in restored viral replication. In addition, clinical evidence of reactivated disease suggests that ganciclovir acts principally to suppress virus activity and that eradication of the virus does not appear to occur.
Record name Ganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GANCICLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol, White to off-white solid

CAS No.

82410-32-0
Record name Ganciclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82410-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganciclovir [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ganciclovir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9G3CKZ4P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GANCICLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C
Record name Ganciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GANCICLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ganciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 12515865
Ganciclovir
CID 12515865
Ganciclovir
CID 12515865
CID 12515865
Ganciclovir
CID 12515865
Ganciclovir
CID 12515865
Ganciclovir
CID 12515865
CID 12515865
Ganciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.